N-(1,3-benzothiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine

Medicinal Chemistry SAR Analysis Molecular Complexity

N-(1,3-benzothiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine (CAS 862973-88-4) is an asymmetric bis-benzothiazol-2-yl-amine featuring a single 4-methoxy substituent on one benzothiazole ring. The compound has a molecular formula of C15H11N3OS2 and a molecular weight of 313.39 g/mol.

Molecular Formula C15H11N3OS2
Molecular Weight 313.39
CAS No. 862973-88-4
Cat. No. B2541978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine
CAS862973-88-4
Molecular FormulaC15H11N3OS2
Molecular Weight313.39
Structural Identifiers
SMILESCOC1=C2C(=CC=C1)SC(=N2)NC3=NC4=CC=CC=C4S3
InChIInChI=1S/C15H11N3OS2/c1-19-10-6-4-8-12-13(10)17-15(21-12)18-14-16-9-5-2-3-7-11(9)20-14/h2-8H,1H3,(H,16,17,18)
InChIKeyXBRJIQHVVNKEOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzothiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine (CAS 862973-88-4): Core Physicochemical & Structural Identity


N-(1,3-benzothiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine (CAS 862973-88-4) is an asymmetric bis-benzothiazol-2-yl-amine featuring a single 4-methoxy substituent on one benzothiazole ring. The compound has a molecular formula of C15H11N3OS2 and a molecular weight of 313.39 g/mol . It belongs to the benzothiazole class, which is extensively studied for antimicrobial, anticancer, and anti-tubercular properties, but the specific 4-methoxy substitution pattern creates distinct physicochemical and potential pharmacophoric properties that differentiate it from both the unsubstituted parent and the bis-methoxy analog.

Why N-(1,3-Benzothiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine Cannot Be Replaced by a Generic Benzothiazole or Bis-Benzothiazole Amine


The substitution of one benzothiazole ring with a 4-methoxy group fundamentally alters the electronic distribution, lipophilicity, and hydrogen-bonding capacity of the bis-benzothiazol-2-yl-amine scaffold. These changes directly impact target binding, solubility, and metabolic stability profiles, making simple interchange with the unsubstituted bis-benzothiazol-2-yl-amine (CAS 34997-17-6) or the symmetric bis-(4-methoxy) analog (CAS 78584-13-1) unreliable for reproducible biological results or structure-activity relationship (SAR) studies [1].

Head-to-Head Quantitative Differentiation of N-(1,3-Benzothiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine Against Key Analogs


Increased Molecular Weight and Complexity vs. Unsubstituted Bis-Benzothiazol-2-yl-Amine

The target compound exhibits a higher molecular weight (313.39 g/mol) compared to the unsubstituted bis-benzothiazol-2-yl-amine (CAS 34997-17-6, MW 283.37 g/mol) due to the addition of a methoxy group [1]. This increased molecular complexity can enhance target specificity and reduce off-target interactions in biological systems.

Medicinal Chemistry SAR Analysis Molecular Complexity

Modified Lipophilicity Profile vs. Unsubstituted Analog

The introduction of a 4-methoxy group is predicted to alter the logP compared to the unsubstituted analog (reported LogP = 4.72) [1]. Methoxy substituents typically increase hydrogen bond acceptor capacity while moderately reducing logP relative to a methyl group, resulting in a more balanced hydrophilicity-lipophilicity profile that can improve aqueous solubility and oral bioavailability parameters compared to higher logP analogs.

Drug Design Lipophilicity ADME Prediction

Asymmetric Substitution Pattern Distinguishes from Symmetric Bis-(4-Methoxy) Analog

Unlike the symmetric bis-(4-methoxy) analog (CAS 78584-13-1), which contains two electron-donating methoxy groups, the target compound has only one methoxy substituent . This asymmetric pattern creates a dipole moment across the molecule and offers a distinct hydrogen-bonding pharmacophore, potentially leading to differential binding to asymmetric protein pockets.

Chemical Biology Target Engagement SAR

Enhanced Hydrogen-Bond Acceptor Capacity vs. Unsubstituted Analog for Potential Target Engagement

The 4-methoxy oxygen provides an additional hydrogen-bond acceptor (HBA) site compared to the unsubstituted bis-benzothiazol-2-yl-amine, which lacks any oxygen atoms [1]. This extra HBA can form critical interactions with catalytic residues in enzyme active sites or with DNA base pairs, potentially improving inhibitory potency.

Molecular Recognition Enzyme Inhibition Computational Chemistry

Benzothiazole Scaffold with Known Anti-Tubercular Potential Supported by Class-Level Evidence

While direct MIC data for this specific compound against M. tuberculosis is not publicly available, the bis-benzothiazol-2-yl-amine scaffold has established anti-tubercular activity in published studies [1]. Specifically, 2-aminobenzothiazole derivatives have shown bactericidal activity against both replicating and nonreplicating M. tuberculosis, with seed molecules demonstrating MIC values as low as 1.56 µM under optimized conditions [2]. The 4-methoxy substitution in this compound may further enhance potency compared to the unsubstituted scaffold, analogous to SAR trends observed in related benzothiazole anti-TB series where electron-donating groups at the 4-position improved activity.

Antitubercular Agents Mycobacterium tuberculosis Phenotypic Screening

Optimal Application Scenarios for Procuring N-(1,3-Benzothiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine


Anti-Tubercular Drug Discovery SAR Probe

This compound is an excellent probe for structure-activity relationship (SAR) studies targeting M. tuberculosis. Its asymmetric 4-methoxy substitution allows investigation of the effect of a single electron-donating group on anti-TB potency, selectivity, and metabolic stability, directly building upon the established 2-aminobenzothiazole anti-TB scaffold [1][2].

Kinase or ATP-Binding Protein Inhibitor Design

Bis-benzothiazol-2-yl-amines mimic the adenine ring system and can serve as hinge-binding motifs for kinase inhibitors. The additional methoxy group provides an extra hydrogen-bond acceptor that can engage the catalytic lysine or a water molecule in the ATP pocket, potentially improving selectivity over kinases that are sensitive to this interaction [3].

DNA Intercalation or Minor Groove Binding Studies

The planar benzothiazole system and the H-bond-donating secondary amine enable DNA binding. The 4-methoxy group can modulate binding affinity and sequence specificity, making this compound a useful tool for studying DNA-ligand interactions in anticancer research [4].

Chemical Biology Tool for Target Identification

With its distinct asymmetric structure and additional functional handle (methoxy oxygen), this compound can be used in chemoproteomics or photoaffinity labeling experiments to identify novel protein targets, where the methoxy group aids in specificity and reduces non-specific binding compared to the unsubstituted analog .

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